![molecular formula C28H45N3O6 B592547 1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea CAS No. 137120-14-0](/img/structure/B592547.png)

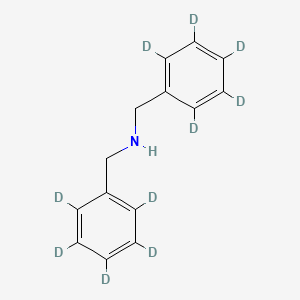

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities. These compounds are produced by actinomycetes, particularly from the genera Actinomadura, Nonomuraea, and Nocardiopsis . This compound, like its congeners, features a unique β-alanine starter unit in its polyketide skeleton, contributing to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluvirucin B5 involves the incorporation of β-amino acids into the polyketide skeleton. The biosynthetic pathway includes the selection of L-aspartate by the ATP-dependent adenylation enzyme FlvN, which ligates the amino acid onto the acyl carrier protein FlvL to generate aspartyl-FlvL . This is followed by a series of enzymatic reactions that construct the macrolactam ring and introduce various side chains.

Industrial Production Methods: Industrial production of fluvirucin B5 typically involves fermentation processes using actinomycetes strains such as Actinomadura or Nonomuraea. The fermentation broth is extracted with solvents, and the compound is purified using chromatography techniques . The production process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea undergoes various chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions on the macrolactam ring.

Reduction: Reduction of keto groups to hydroxyl groups.

Substitution: Replacement of hydrogen atoms with alkyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of alkyl halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various fluvirucin derivatives with modified side chains and functional groups, enhancing their biological activity .

Scientific Research Applications

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrolactam synthesis and β-amino acid incorporation.

Medicine: Potential therapeutic agent for treating fungal and viral infections.

Industry: Explored for its use in developing biofungicides and antiviral agents.

Mechanism of Action

The mechanism of action of fluvirucin B5 involves the disruption of fungal and viral cell membranes. It binds to specific molecular targets, such as enzymes involved in cell wall synthesis and viral replication. This binding inhibits the normal function of these enzymes, leading to cell death or inhibition of viral replication . The β-alanine moiety plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea is unique among fluvirucins due to its specific side chain modifications and β-alanine starter unit. Similar compounds include:

Fluvirucin B1: Contains ethyl side chains at the C2 and C10 positions and a methyl side chain at the C6 position.

Fluvirucin B2: Features ethyl side chains at all of the C2, C6, and C10 positions and contains L-mycosamine.

Fluvirucin B6: Known for its antifungal activity and synergistic effects with fluconazole.

These compounds share a common macrolactam structure but differ in their side chains and functional groups, contributing to their unique biological activities.

Properties

CAS No. |

137120-14-0 |

|---|---|

Molecular Formula |

C28H45N3O6 |

Molecular Weight |

519.683 |

IUPAC Name |

1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea |

InChI |

InChI=1S/C28H45N3O6/c1-20-25(33)24(31-28(35)30-19-17-21-12-6-5-7-13-21)26(34)27(36-20)37-22-14-8-3-2-4-9-16-23(32)29-18-11-10-15-22/h5-7,12-13,20,22,24-27,33-34H,2-4,8-11,14-19H2,1H3,(H,29,32)(H2,30,31,35)/t20-,22?,24+,25+,26+,27-/m0/s1 |

InChI Key |

YIRXOROPNSEZNV-DXHDLOHLSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCCCCCCC(=O)NCCCC2)O)NC(=O)NCCC3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)